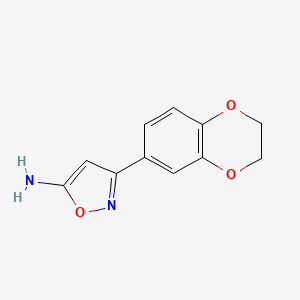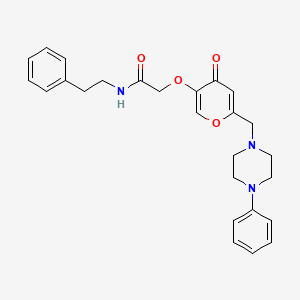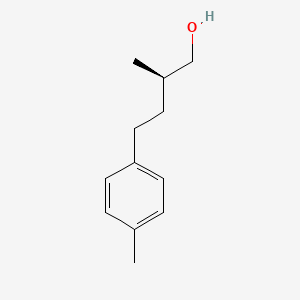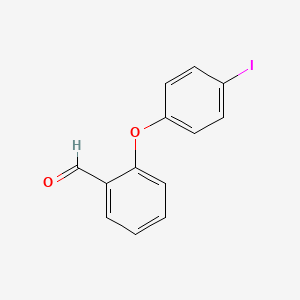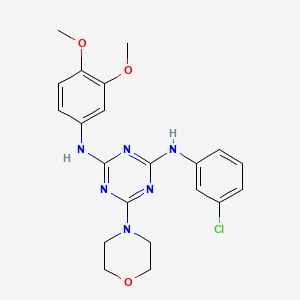![molecular formula C25H29F3N4O3 B2565936 N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide CAS No. 922120-64-7](/img/structure/B2565936.png)
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide involves multiple steps and careful selection of solvents and temperatures. In one study, the reaction of homophthalic anhydride with N-(furan-2-yl-methylidene)-benzylamine was explored, yielding mixtures of trans- and cis-tetrahydroisoquinoline carboxylic acids. Notably, the use of pyridine as a solvent resulted in a diastereoselective reaction, producing only the trans isomer. This trans isomer was further modified to yield various new tetrahydroisoquinolinones with pharmacological interest .
Molecular Structure Analysis
The molecular structure of related compounds plays a crucial role in their stability and reactivity. For instance, the crystal structures of N-methylated N-(4,6-dialkoxy-1,3,5-triazin-2-yl)-morpholine and -piperidine tetrafluoroborates were determined to understand their effectiveness as coupling reagents in peptide synthesis. The X-ray diffraction study revealed an unexpected axial orientation of the triazinyl substituent, which was confirmed in solution by NMR techniques. This orientation contributes to the stability of these compounds, making them superior to their chloride counterparts .
Chemical Reactions Analysis
The chemical reactivity of N-methyl-1,2,3,4-tetrahydroisoquinolines is highlighted by their ability to undergo stereoselective deprotonation and electrophilic additions. In one study, tricarbonyl(N-methyl-1,2,3,4-tetrahydroisoquinoline)chromium was used to generate 4-exo-derivatives through a stereoselective substitution reaction. These derivatives were then decomplexed to produce various substituted N-methyl-1,2,3,4-tetrahydroisoquinolines, demonstrating the versatility of these compounds in synthesis .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide are not detailed in the provided papers, the studies do offer insights into the properties of structurally related compounds. For example, the stability of tetrafluoroborate salts over chlorides can be inferred from their molecular structure, which is likely to influence the physical properties such as solubility and melting point . Additionally, the diastereoselectivity observed in the synthesis of tetrahydroisoquinolinones suggests that the stereochemistry of these compounds is an important factor in their chemical behavior .
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Research demonstrates that N-methyl-tetrahydroquinolines, a class of compounds related to the query compound, can be synthesized via the methylation of quinolines using CO2 and H2, catalyzed by Ru(acac)3-triphos complexes. This process is highly efficient, with the yield of the desired product reaching 99%, showcasing the potential for sustainable and selective chemical synthesis processes (He et al., 2017).
Fluorescence Sensing
Bisquinoline derivatives have been synthesized for their fluorescent responses toward zinc ion, indicating their potential as fluorescent sensors. These compounds exhibit zinc ion-induced fluorescence, which varies with the size of the alkyl groups attached, highlighting their utility in cellular fluorescent microscopic analysis (Mikata et al., 2009).
Pharmacological Research
Quinoline derivatives have been explored for their dopamine agonist properties, where N-alkyl derivatives showed varying potencies in dilating the renal artery, suggesting their potential in medical applications such as treatments for disorders related to dopamine dysfunction (Jacob et al., 1981).
Synthesis and Activity Studies
The synthesis of N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives has shown promise in anti-tuberculosis activity, indicating the therapeutic potential of quinoline derivatives in infectious disease treatment (Bai et al., 2011).
Eigenschaften
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29F3N4O3/c1-31-9-3-4-17-14-18(7-8-21(17)31)22(32-10-12-35-13-11-32)16-29-23(33)24(34)30-20-6-2-5-19(15-20)25(26,27)28/h2,5-8,14-15,22H,3-4,9-13,16H2,1H3,(H,29,33)(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXJVASDYZWKJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2,5-dimethoxyphenyl)-1-ethyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2565854.png)

![Tert-butyl 7,7-difluoro-1-(hydroxymethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B2565858.png)
![1-Methyl-3-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2565861.png)
![[4-oxo-3-(4-propoxycarbonylphenoxy)chromen-7-yl] Morpholine-4-carboxylate](/img/structure/B2565862.png)

![3-((5-((3-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2565865.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2565866.png)
![Benzo[d][1,3]dioxol-5-yl(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone](/img/structure/B2565867.png)
